Cas no 926248-61-5 (N-1-(4-methoxyphenyl)ethylcyclopropanamine)

926248-61-5 structure
상품 이름:N-1-(4-methoxyphenyl)ethylcyclopropanamine
CAS 번호:926248-61-5
MF:C12H17NO
메가와트:191.269483327866
MDL:MFCD09048648
CID:5228166
PubChem ID:16776200
N-1-(4-methoxyphenyl)ethylcyclopropanamine 화학적 및 물리적 성질
이름 및 식별자
-
- Benzenemethanamine, N-cyclopropyl-4-methoxy-α-methyl-
- N-1-(4-methoxyphenyl)ethylcyclopropanamine
-
- MDL: MFCD09048648
- 인치: 1S/C12H17NO/c1-9(13-11-5-6-11)10-3-7-12(14-2)8-4-10/h3-4,7-9,11,13H,5-6H2,1-2H3
- InChIKey: PXHJTFNYOXIMSN-UHFFFAOYSA-N
- 미소: N(C1CC1)C(C1C=CC(OC)=CC=1)C
N-1-(4-methoxyphenyl)ethylcyclopropanamine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33106-0.05g |
N-[1-(4-methoxyphenyl)ethyl]cyclopropanamine |
926248-61-5 | 95.0% | 0.05g |
$227.0 | 2025-03-18 | |
Enamine | EN300-33106-5.0g |
N-[1-(4-methoxyphenyl)ethyl]cyclopropanamine |
926248-61-5 | 95.0% | 5.0g |
$783.0 | 2025-03-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348180-100mg |
n-(1-(4-Methoxyphenyl)ethyl)cyclopropanamine |
926248-61-5 | 95% | 100mg |
¥13824.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348180-50mg |
n-(1-(4-Methoxyphenyl)ethyl)cyclopropanamine |
926248-61-5 | 95% | 50mg |
¥15422.00 | 2024-04-25 | |
Enamine | EN300-33106-0.1g |
N-[1-(4-methoxyphenyl)ethyl]cyclopropanamine |
926248-61-5 | 95.0% | 0.1g |
$238.0 | 2025-03-18 | |
Enamine | EN300-33106-5g |
N-[1-(4-methoxyphenyl)ethyl]cyclopropanamine |
926248-61-5 | 5g |
$783.0 | 2023-09-04 | ||
Enamine | EN300-33106-10.0g |
N-[1-(4-methoxyphenyl)ethyl]cyclopropanamine |
926248-61-5 | 95.0% | 10.0g |
$1163.0 | 2025-03-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348180-1g |
n-(1-(4-Methoxyphenyl)ethyl)cyclopropanamine |
926248-61-5 | 95% | 1g |
¥19623.00 | 2024-04-25 | |
Ambeed | A1097030-5g |
N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine |
926248-61-5 | 95% | 5g |
$824.0 | 2024-04-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01023354-5g |
N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine |
926248-61-5 | 95% | 5g |
¥5656.0 | 2024-04-17 |
N-1-(4-methoxyphenyl)ethylcyclopropanamine 관련 문헌
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
926248-61-5 (N-1-(4-methoxyphenyl)ethylcyclopropanamine) 관련 제품
- 2248332-27-4(5-(2-Bicyclo[2.2.1]heptanyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid)
- 2580248-79-7(2-(3-{(tert-butoxy)carbonylamino}-5-phenyl-1H-pyrazol-1-yl)acetic acid)
- 1888488-90-1(ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate)
- 1088610-48-3(1-Cyclopropylprop-2-yn-1-one)
- 1447-26-3(3-Methyl-3-hepten-5-one)
- 1805490-71-4(5-Chloromethyl-3-cyano-2-methylbenzoic acid)
- 1219915-23-7((2E)-1-4-(cyclopropanesulfonyl)piperazin-1-yl-3-(thiophen-2-yl)prop-2-en-1-one)
- 170082-16-3(4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine,8-chloro-6-(phenyl-d5)- (9CI))
- 1119249-49-8(2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide)
- 1370601-50-5(4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene)
추천 공급업체
Amadis Chemical Company Limited
(CAS:926248-61-5)N-1-(4-methoxyphenyl)ethylcyclopropanamine

순결:99%/99%
재다:1g/5g
가격 ($):256.0/742.0